3-Octen-2-one

Descripción general

Descripción

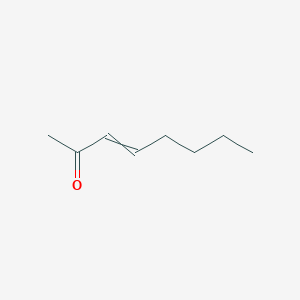

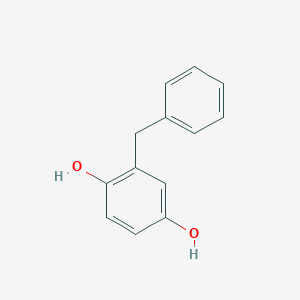

3-Octen-2-one is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da . It is also known by other names such as 1-Hexenyl methyl ketone, 3-Octen-2-on, and 3-Oct-3-en-2-one .

Synthesis Analysis

The synthesis of 3-Octen-2-one can be achieved by bubbling air in a solution of an organoborane derivative of 1-butene and 1-butyn-2-one in tetrahydrofuran .

Molecular Structure Analysis

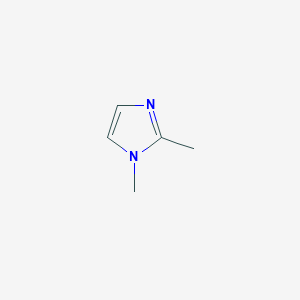

The molecular structure of 3-Octen-2-one can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

3-Octen-2-one has been shown to modulate vanilla flavors . The response intensity of a common receptor (OR1D2) was synergistically enhanced in vanilla flavor with 3-Octen-2-one compared with vanilla flavor .

Physical And Chemical Properties Analysis

3-Octen-2-one has a density of 0.8±0.1 g/cm3, a boiling point of 180.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.7±3.0 kJ/mol and a flash point of 67.1±4.2 °C .

Aplicaciones Científicas De Investigación

Olfactory Research

3-Octen-2-one has been used in studies to understand the interaction between odor molecules at the level of human olfactory receptor responses . It has been shown to modulate vanilla flavors . The response intensity of a common receptor (OR1D2) was synergistically enhanced in vanilla flavor with 3-Octen-2-one compared with vanilla flavor alone, and the response of another receptor (OR5K1) to vanilla flavor was completely suppressed .

Food and Nutrition Science

In the field of food and nutrition science, 3-Octen-2-one has been found to change the odor quality to rummy in a vanilla bean aroma atmosphere . This suggests that it could be used to enhance or modify food flavors.

Chemical Analysis

3-Octen-2-one can be used in chemical analysis, specifically in chromatography. It has been used in the separation process on Newcrom R1 HPLC column .

Chemical Structure and Properties

The chemical structure and properties of 3-Octen-2-one have been extensively studied. It has a molecular weight of 126.1962 and its IUPAC Standard InChI is InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ .

Flavor and Extract Manufacturing

The Flavor and Extract Manufacturers Association (FEMA) has included 3-Octen-2-one in their flavor library , indicating its potential use in the manufacturing of flavors and extracts.

Mass Spectrometry

3-Octen-2-one has been used in mass spectrometry studies. The NIST Mass Spectrometry Data Center has compiled data on the mass spectrum of 3-Octen-2-one .

Mecanismo De Acción

Target of Action

3-Octen-2-one primarily targets human olfactory receptors . These receptors are proteins that bind odor molecules and are responsible for the sense of smell . Specifically, 3-Octen-2-one has been shown to interact with two types of olfactory receptors: OR1D2 and OR5K1 .

Mode of Action

The interaction of 3-Octen-2-one with its targets results in changes in the intensity of receptor responses . The compound enhances the response intensity of the OR1D2 receptor and suppresses the response of the OR5K1 receptor to vanilla flavor . This suggests that 3-Octen-2-one can modulate the perception of complex odors by enhancing or suppressing the responses of specific olfactory receptors .

Biochemical Pathways

The binding of 3-Octen-2-one to olfactory receptors activates these receptors, which in turn activate an intracellular protein called G αolf . This protein is a type of G protein, which plays a key role in transmitting signals from receptors on the cell surface to the inside of the cell . The activation of G αolf leads to a series of biochemical reactions that result in the perception of smell .

Result of Action

The action of 3-Octen-2-one results in changes in the perception of smell. Specifically, it has been shown to enhance the rummy odor quality of vanilla bean aroma . This suggests that 3-Octen-2-one can modulate the perception of complex odors, contributing to the richness and complexity of the smells we perceive in our daily lives .

Action Environment

The action of 3-Octen-2-one is likely influenced by various environmental factors. For instance, the presence of other odor molecules can affect the action of 3-Octen-2-one, as odor molecules are known to interact with each other, causing modulation, enhancement, and suppression of odor tones Additionally, factors such as temperature and humidity may also influence the volatility of 3-Octen-2-one and thus its action and efficacy

Safety and Hazards

3-Octen-2-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also advised to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Octen-2-one | |

CAS RN |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-octen-2-one contribute to the overall aroma profile of food products?

A1: 3-Octen-2-one is often described as having a “mushroom-like” or “cooked mushroom” aroma. [] In various foods like cured meat, milk powder, and roasted almonds, it is identified as a key contributor to the perception of rancidity. [, , ]

Q2: Can 3-octen-2-one modify the perception of other flavors?

A2: Yes, research indicates that 3-octen-2-one can modulate the perception of complex flavors. For instance, it has been shown to synergistically enhance the response of the human olfactory receptor OR1D2 to vanilla flavor, while suppressing the response of OR5K1 to the same flavor. This suggests that 3-octen-2-one can influence the overall sensory experience of complex aromas. [, ]

Q3: How is 3-octen-2-one formed in food products?

A3: 3-Octen-2-one is primarily formed as a secondary product of lipid oxidation in foods. This process involves the breakdown of unsaturated fatty acids, leading to the formation of volatile compounds, including 3-octen-2-one. [, , , ]

Q4: In which food products has 3-octen-2-one been identified?

A4: 3-Octen-2-one has been identified in a variety of food products, including:

- Cured meat products []

- Whole milk powder []

- Sicilian fenugreek seeds []

- Ceylon tea []

- Soy protein concentrate []

- Faba bean genotypes []

- Ginseng species []

- Boletus edulis mushrooms []

- Cold-pressed poppy seed oils []

- Lamb meat []

- Roasted almonds []

- Hemp seed oils []

- ‘Thompson Seedless’ raisins []

- Millet powder []

- Beef cattle skin gas []

- Cooked rice []

- Button mushroom soup []

- Pea protein extracts []

- Rougui tea leaves []

- Brazil nuts []

- Dried vine fruit varieties []

- Wheat flours []

- Buffalo gourd root powder []

- Rice bran []

- Toscano PDO ham []

Q5: What is the molecular formula and weight of 3-octen-2-one?

A5: The molecular formula of 3-octen-2-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q6: Is there any spectroscopic data available for 3-octen-2-one?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, its identification and quantification in various studies heavily rely on gas chromatography-mass spectrometry (GC-MS). This technique provides information about the compound's mass spectrum, a fingerprint that aids in its identification. [, , , , , , , , , , , , , , , , , , , , ]

Q7: Does the processing of food products influence the levels of 3-octen-2-one?

A7: Yes, processing techniques significantly influence the levels of 3-octen-2-one in food products. For example, roasting of poppy seeds and almonds leads to increased levels of 3-octen-2-one in the final products. [, ] Similarly, different cooking methods for millet powder, such as steaming and extrusion, affect its volatile profile, including 3-octen-2-one. []

Q8: How does storage affect the concentration of 3-octen-2-one in food products?

A8: Storage conditions, particularly temperature, can significantly impact the concentration of 3-octen-2-one. Studies on roasted almonds and Brazil nuts have shown that storage at higher temperatures (e.g., 35°C) accelerates lipid oxidation, leading to a more rapid increase in 3-octen-2-one levels compared to storage at lower temperatures (e.g., 25°C or refrigeration). [, ]

Q9: What analytical techniques are commonly used to detect and quantify 3-octen-2-one?

A9: Several analytical techniques are employed for the detection and quantification of 3-octen-2-one, including:

- Headspace solid-phase microextraction (HS-SPME): This technique is widely used for the extraction of volatile compounds, including 3-octen-2-one, from various matrices. It involves the partitioning of volatiles from the sample headspace onto a coated fiber, followed by thermal desorption and analysis. [, , , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This hyphenated technique is used for the separation and identification of volatile compounds based on their retention time and mass spectra. [, , , , , , , , , , , , , , , , , , , , ]

- Gas chromatography-olfactometry (GC-O): This technique combines gas chromatography with a human sensory evaluation to identify and characterize odor-active compounds. [, , ]

- Aroma extract dilution analysis (AEDA): This technique is used to determine the relative odor potency of individual compounds in a complex mixture. []

Q10: Are there any challenges associated with the analysis of 3-octen-2-one?

A10: Analyzing volatile compounds like 3-octen-2-one presents challenges:

Q11: What are potential research areas for further understanding 3-octen-2-one?

A11: Future research on 3-octen-2-one could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)